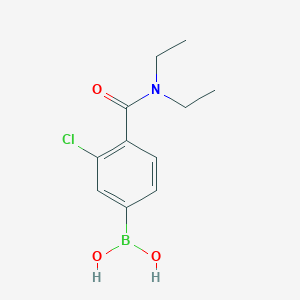
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850589-48-9 . It has a molecular weight of 255.51 . The IUPAC name for this compound is 3-chloro-4-[(diethylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” are not available, boronic acids are known to be involved in various reactions such as 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties of “(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” are not available.Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
- Fluorescence Quenching of Boronic Acid Derivatives : A study explored the fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid in alcohols, revealing a negative deviation in Stern–Volmer plots. This suggests different conformers of the solutes in the ground state due to hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Molecular Recognition
- Phenyl Boronic Acid-Graphene Nanotube Composites : Phenyl boronic acids, which can bind to saccharides, were studied for their ability to quench near-infrared fluorescence when bound to single-walled carbon nanotubes. This research suggests potential in saccharide recognition and organic material applications (Mu et al., 2012).
Complex Chemistry and Applications
- Boron Complexes in Porphyrins : The insertion of Boron(III) into N-confused and N-fused porphyrins was investigated, revealing potential for new coordination chemistry and applications in molecular electronics or catalysis (Młodzianowska et al., 2007).
Sensor Development
- Fluorescence Probe for Fe3+ and F- Ions : A new boronic acid derivative was synthesized for use as a sequential "on-off-on" relay fluorescence probe, demonstrating high selectivity and sensitivity under physiological conditions. This has implications for developing sensitive sensors for metal ions and fluoride in environmental and biological contexts (Selvaraj et al., 2019).
Environmental Applications
- Boron-Adsorbing Magnetic Material : Research on a novel boron-adsorbing magnetic material with a cis-diol structure showed significant potential for boron removal from environmental sources. This material combines high adsorption capacity, easy recycling, and effective boronic acid separation and recovery (Zhang et al., 2021).
Multifunctional Compound Study
- Multifunctional Boronic Acids : A study focused on derivatives combining boronic acids and aminophosphonic acid groups, highlighting their structural complexity and potential in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVBNBIELTWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657349 | |
| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850589-48-9 | |
| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



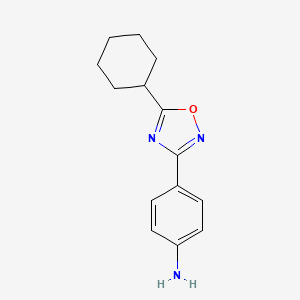
amine](/img/structure/B1418571.png)
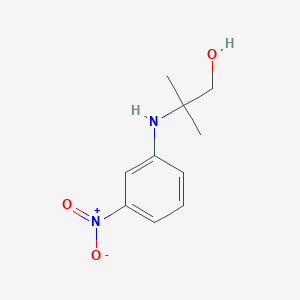
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
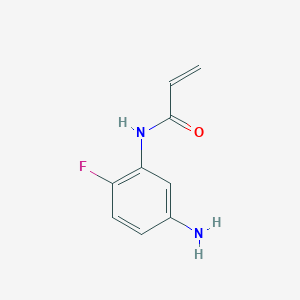
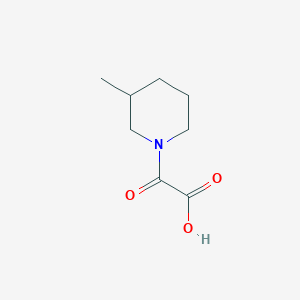
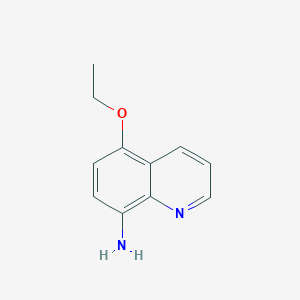
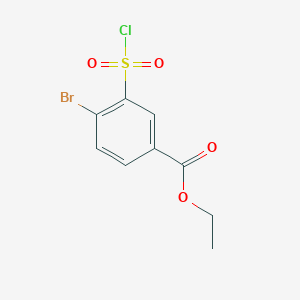
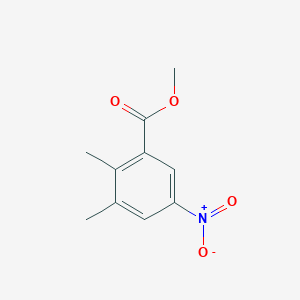
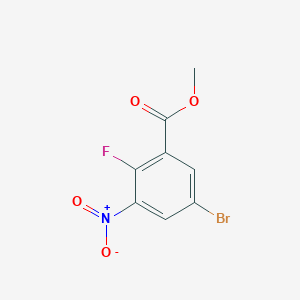
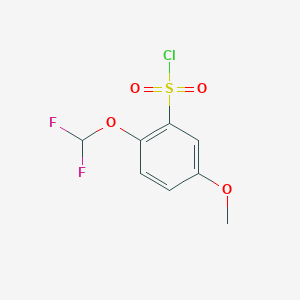
![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)